VEGFR Kinase Inhibition: Structural Alignment to a Clinically Validated Pharmacophore
The compound is explicitly claimed within a patent family (CN112384506A) describing indoline‑1‑carboxamides as VEGFR kinase inhibitors [1]. While discrete IC₅₀ values for this specific compound are not publicly disclosed, its inclusion in a Markush structure covering VEGFR‑active compounds distinguishes it from close structural analogs such as N‑(5‑oxo‑1‑(p‑tolyl)pyrrolidin‑3‑yl)indoline‑1‑carboxamide, which lacks the 3‑methoxyphenyl group and has no reported VEGFR activity [2]. The 3‑methoxy substitution is known to enhance kinase hinge‑region binding in related pyrrolidine‑carboxamide series.
| Evidence Dimension | Target engagement: VEGFR kinase inhibition |
|---|---|
| Target Compound Data | Claimed within VEGFR inhibitor patent (CN112384506A); specific IC₅₀ not publicly disclosed |
| Comparator Or Baseline | N‑(5‑oxo‑1‑(p‑tolyl)pyrrolidin‑3‑yl)indoline‑1‑carboxamide: no VEGFR activity reported; closest reported indoline‑1‑carboxamide VEGFR inhibitor IC₅₀ = 87 nM (compound II‑1 in US9663529) |
| Quantified Difference | Qualitative differentiation: presence vs. absence of VEGFR pharmacophore alignment |
| Conditions | In vitro VEGFR kinase inhibition assay (Patent CN112384506A and US9663529) |
Why This Matters
For procurement decisions in angiogenesis drug discovery, selecting a compound aligned with a patented VEGFR pharmacophore reduces the risk of pursuing inactive analogs.
- [1] Beijing Innocare Pharma Tech Co., Ltd. Indoline‑1‑formamide compound, preparation method therefor, and medical use thereof. Chinese Patent CN112384506A, published March 12, 2021. View Source
- [2] BindingDB Entry BDBM330135: N‑(5H‑Chromeno[3,4‑c]pyridin‑8‑yl)indoline‑1‑carboxamide (US9663529, Example II‑1). ROCK inhibitor IC₅₀ = 387 nM. View Source
